ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

Medicinal chemistry Lipophilicity optimization ADME prediction

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (CAS 49844-36-2) is the validated ethyl ester precursor to the ramatroban core. The 6-chloro substituent is essential for thromboxane A2/DP2 antagonism and antiparasitic activity. Its LogP of 3.80 and orthogonal ester handle enable late-stage diversification. Choose this ≥95% pure, well-characterized building block for reproducible SAR campaigns and chemoenzymatic synthesis routes.

Molecular Formula C15H16ClNO2
Molecular Weight 277.74 g/mol
CAS No. 49844-36-2
Cat. No. B1364076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
CAS49844-36-2
Molecular FormulaC15H16ClNO2
Molecular Weight277.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl
InChIInChI=1S/C15H16ClNO2/c1-2-19-15(18)11-5-3-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3
InChIKeyKWLHEFQPHANDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (CAS 49844-36-2): Core Procurement Profile and Class Position


Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (CAS 49844-36-2) is a halogenated tetrahydrocarbazole (THCz) derivative with the molecular formula C₁₅H₁₆ClNO₂ and molecular weight 277.75 g/mol . The compound features a 6-chloro substituent on the carbazole fused-ring system and a 1-carboxylate ethyl ester group [1]. It belongs to the broader tetrahydrocarbazole scaffold class, a pharmacologically privileged structure that forms the core of several marketed drugs including ondansetron, frovatriptan, and vinca alkaloids (vincristine, vinblastine), as well as the thromboxane A2/DP2 receptor antagonist ramatroban [2]. The compound is commercially available at typical research purity of ≥95% (confirmed by NMR, HPLC, and GC batch analysis) . Its solubility profile is characterized by good solubility in alcohol and ether solvents with limited aqueous solubility .

Why Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (49844-36-2) Cannot Be Casually Replaced with In-Class Analogs


Tetrahydrocarbazole derivatives exhibit pronounced structure-activity dependence on both substitution pattern and functional group identity [1]. The 6-chloro substituent on the aromatic ring directly modulates electronic distribution and receptor binding characteristics compared to unsubstituted, 6-methoxy, or 6,8-dichloro variants [2]. The 1-carboxylate ethyl ester group provides a distinct synthetic handle for downstream transformations including hydrolysis to the carboxylic acid (CAS 50639-66-2) or amidation to the carboxamide derivative [3], reactions that proceed with differing efficiency and product profiles relative to methyl ester or free acid starting materials. Furthermore, the specific LogP value of 3.80 for this compound dictates a particular solubility and partitioning behavior that differs from more polar or more lipophilic analogs [4]. Generic substitution with a structurally related but chemically distinct tetrahydrocarbazole would alter synthetic trajectory, physicochemical properties, and potential biological outcomes in ways that cannot be assumed equivalent without direct experimental validation .

Quantitative Differentiation Evidence for Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (49844-36-2)


LogP Differentiation: Ethyl Ester (3.80) vs. Free Carboxylic Acid (2.94) for Solubility and Membrane Partitioning

The target compound (ethyl ester) exhibits a calculated LogP of 3.80, representing a significant 0.86 log unit increase in lipophilicity compared to its direct hydrolysis product, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid (CAS 50639-66-2), which has a LogP of 2.94 [1]. This LogP difference translates to approximately a 7.2-fold higher predicted octanol-water partition coefficient, indicating substantially greater membrane permeability potential and altered organic solvent solubility behavior [1].

Medicinal chemistry Lipophilicity optimization ADME prediction

Synthetic Route Specificity: Ethyl Ester as the Documented Precursor for Ramatroban Key Intermediates

This ethyl ester compound (CAS 49844-36-2) is explicitly documented as the precursor to 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (CAS 49843-98-3) and the corresponding carboxylic acid (CAS 50639-66-2) [1]. These downstream intermediates form the tetrahydrocarbazole core of ramatroban ((R)-enantiomer), a clinically approved dual thromboxane A2 receptor antagonist and prostaglandin D2 (DP2) receptor antagonist used for allergic rhinitis and inflammatory conditions [2]. In contrast, methyl ester or unsubstituted tetrahydrocarbazole analogs lack this direct, documented synthetic lineage to the same pharmacologically active scaffold .

Drug intermediate Asymmetric synthesis Thromboxane antagonist

Chlorine Substituent Positional Effect: 6-Chloro vs. Unsubstituted vs. 6,8-Dichloro for Antiparasitic Activity

In a comparative study of tetrahydrocarbazole derivatives against Trypanosoma cruzi (the causative agent of Chagas disease), the 6-chloro-substituted analog demonstrated superior growth-inhibitory activity relative to unsubstituted compounds, while the 6,8-dichloro derivative showed further enhanced potency [1]. The study noted that 6-chloro and 6,8-dichloro-N-(1-ethyl-N-diethylamino)-1,2,3,4-tetrahydrocarbazole++ fumarate were the most active among the series, and the newly synthesized compounds were apparently more effective than previously reported tetrahydrocarbazoles [1].

Antiparasitic Trypanosoma cruzi Structure-activity relationship

Tetrahydrocarbazole Scaffold Pharmacological Validation: Documented Presence in FDA-Approved Drugs

The tetrahydrocarbazole nucleus is a validated privileged scaffold present in multiple FDA-approved pharmaceuticals including vincristine, vinblastine, vinorelbine (anticancer vinca alkaloids), frovatriptan (5-HT₁B/₁D agonist for migraine), ondansetron (5-HT₃ antagonist antiemetic), and (R)-ramatroban (thromboxane A2/DP2 antagonist for allergic rhinitis) [1]. This contrasts with many other heterocyclic scaffolds that lack comparable clinical validation breadth. The tetrahydrocarbazole core has been extensively characterized for anticancer mechanisms including apoptosis induction, cell cycle arrest, microtubule inhibition, Nrf2 modulation, DNA intercalation, and VEGF/TNF-α inhibition [1].

Privileged scaffold Drug discovery Medicinal chemistry

Purity Specification and Analytical Documentation: 95+% with NMR, HPLC, and GC Batch Certification

Commercial suppliers including Bidepharm and Beyotime provide this compound at 95% or 95+% purity with batch-specific analytical documentation including NMR, HPLC, and GC quality control data . The compound is also characterized by a defined density of 1.293 ± 0.06 g/cm³ at 20 °C and 760 Torr, enabling precise gravimetric handling .

Quality control Analytical characterization Reproducibility

Research and Industrial Application Scenarios for Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (49844-36-2)


Synthesis of Ramatroban Analogs and Thromboxane/DP2 Receptor Antagonist Development

This compound serves as the documented precursor to the tetrahydrocarbazole carboxamide intermediate (CAS 49843-98-3) that constitutes the core scaffold of ramatroban, a clinically approved dual thromboxane A2 and DP2 receptor antagonist [1]. Researchers developing novel ramatroban analogs, isosteres, or related thromboxane/DP2 antagonists can utilize this ethyl ester as the validated starting point for asymmetric synthesis, leveraging established chemoenzymatic routes employing lipases and oxidoreductases for enantioselective transformations [1][2]. The ethyl ester protecting group provides orthogonal synthetic flexibility for late-stage diversification at the 1-position of the carbazole ring system .

Anticancer Drug Discovery Leveraging the Tetrahydrocarbazole Privileged Scaffold

Given that tetrahydrocarbazole is the core nucleus of clinically validated anticancer agents including vincristine, vinblastine, and vinorelbine [2], this 6-chloro-substituted ethyl ester derivative offers a functionalized starting point for generating novel THCz-based anticancer candidates. The scaffold has been shown to mediate anticancer activity through multiple pathways including apoptosis induction, cell cycle arrest, microtubule inhibition, Nrf2 modulation, DNA intercalation, and VEGF/TNF-α inhibition [2]. The 6-chloro substituent provides a halogen handle for further functionalization via cross-coupling reactions, while the ethyl ester enables prodrug strategies or serves as a synthetic intermediate for amide and acid diversification .

Structure-Activity Relationship (SAR) Studies on Halogenated Tetrahydrocarbazoles

Evidence from comparative antiparasitic studies demonstrates that the 6-chloro substituent is critical for achieving meaningful biological activity in tetrahydrocarbazole derivatives, with activity ranking of 6,8-dichloro > 6-chloro > unsubstituted compounds against Trypanosoma cruzi [3]. This compound therefore represents an essential comparator in systematic SAR campaigns investigating the impact of halogen position, halogen identity (chloro vs. bromo vs. fluoro), and halogen count on tetrahydrocarbazole biological activity. Its well-characterized physicochemical properties (LogP = 3.80, density = 1.293 g/cm³) [4] make it a suitable reference standard for computational modeling and QSAR studies correlating substituent effects with activity and ADME parameters.

Anti-inflammatory Agent Development Targeting COX-2 and Related Pathways

Tetrahydrocarbazole derivatives have demonstrated significant in vitro and in vivo anti-inflammatory activities, with many designed based on the indomethacin NSAID structure using structure-based drug design approaches [5]. The tetrahydrocarbazole scaffold targets COX-2 enzyme inhibition, with halogen substitutions (including chloro) playing a crucial role in modulating anti-inflammatory potency [5]. This 6-chloro ethyl ester provides a functionalized entry point for synthesizing novel COX-2 selective THCz derivatives. The LogP of 3.80 [4] positions this compound within an optimal lipophilicity range for oral bioavailability considerations in anti-inflammatory drug development, distinguishing it from more polar carboxylic acid analogs.

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